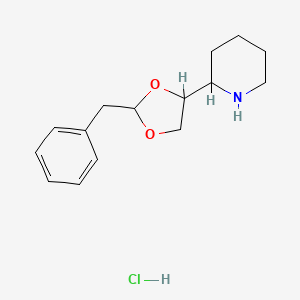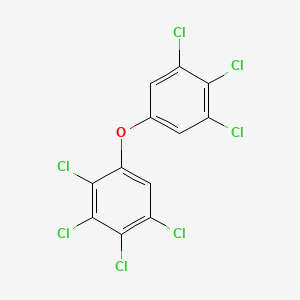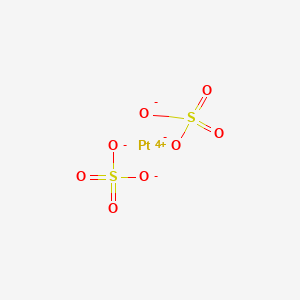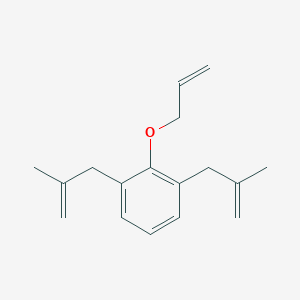
1,3-Bis(2-methylprop-2-enyl)-2-prop-2-enoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(2-methylprop-2-enyl)-2-prop-2-enoxybenzene is an organic compound with a complex structure that includes benzene, prop-2-enyl, and methylprop-2-enyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2-methylprop-2-enyl)-2-prop-2-enoxybenzene typically involves multiple steps, including the formation of intermediate compounds. One common method involves the alkylation of benzene derivatives with prop-2-enyl and methylprop-2-enyl groups under specific reaction conditions. Catalysts such as ionic organic solids can be used to facilitate these reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous processes in integrated loop reactors, where the reaction components are continuously cycled through the reactor to achieve high yields and efficiency . This method ensures consistent quality and scalability for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(2-methylprop-2-enyl)-2-prop-2-enoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of different derivatives.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of substituted benzene compounds.
Scientific Research Applications
1,3-Bis(2-methylprop-2-enyl)-2-prop-2-enoxybenzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1,3-Bis(2-methylprop-2-enyl)-2-prop-2-enoxybenzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to these targets, influencing various biochemical pathways. This interaction can lead to changes in the activity of the target molecules, resulting in specific biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(2-methylprop-2-enyl)imidazolidine-2,4,5-trione: This compound shares similar structural features but differs in its functional groups and chemical properties.
1,3-Bis(2-methylprop-2-enyl)-1,2,3,4-tetrahydroisoquinoline: Another compound with similar alkyl groups but a different core structure.
Uniqueness
1,3-Bis(2-methylprop-2-enyl)-2-prop-2-enoxybenzene is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
6633-99-4 |
|---|---|
Molecular Formula |
C17H22O |
Molecular Weight |
242.36 g/mol |
IUPAC Name |
1,3-bis(2-methylprop-2-enyl)-2-prop-2-enoxybenzene |
InChI |
InChI=1S/C17H22O/c1-6-10-18-17-15(11-13(2)3)8-7-9-16(17)12-14(4)5/h6-9H,1-2,4,10-12H2,3,5H3 |
InChI Key |
FMNIFXPOQQYTAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CC1=C(C(=CC=C1)CC(=C)C)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



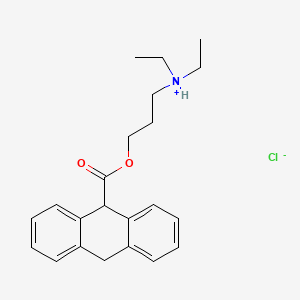

![N,N'-diethyl-N-[3-(ethylamino)propyl]propane-1,3-diamine](/img/structure/B13773514.png)
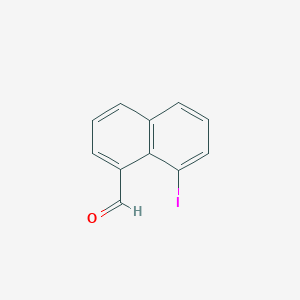
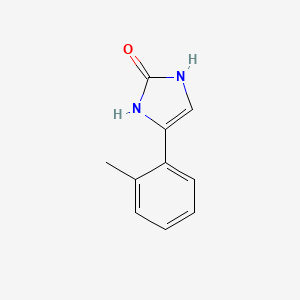
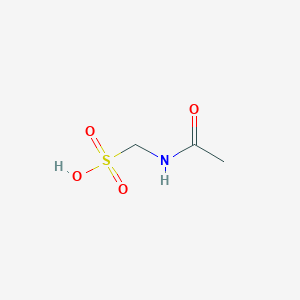

![4-(4-phenylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13773538.png)
![N-[4-acetamido-3-[(2-iodoacetyl)amino]phenyl]-2-iodoacetamide](/img/structure/B13773539.png)
